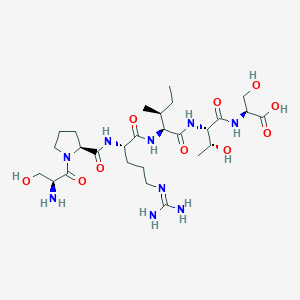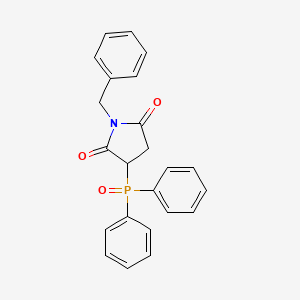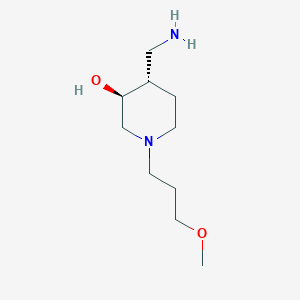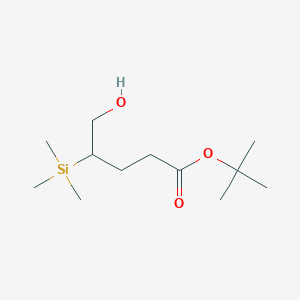
N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a fluoro-dinitrophenyl group attached to an L-alanyl-(3R)-3-methyl-L-glutamic acid backbone. It is often used in various scientific research fields due to its reactivity and specificity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid typically involves multiple steps. One common method includes the reaction of 5-fluoro-2,4-dinitrobenzene with L-alanine amide under alkaline conditions. The reaction is carried out in a mixture of aqueous sodium bicarbonate and acetone at 40-50°C. After the initial reaction, the product is further reacted with (3R)-3-methyl-L-glutamic acid to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various nitro derivatives, while reduction can produce amino derivatives .
Aplicaciones Científicas De Investigación
N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in HPLC for the determination of enantiomeric excess (e.e.) of amino acids.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid involves its interaction with specific molecular targets. The fluoro-dinitrophenyl group is known to form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s specificity and reactivity make it a valuable tool in studying biochemical pathways and molecular interactions .
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide
- N-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide
Uniqueness
N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid stands out due to its unique combination of a fluoro-dinitrophenyl group with an L-alanyl-(3R)-3-methyl-L-glutamic acid backbone. This structure imparts specific reactivity and binding properties, making it particularly useful in analytical and biochemical applications .
Propiedades
Número CAS |
922191-80-8 |
|---|---|
Fórmula molecular |
C15H17FN4O9 |
Peso molecular |
416.31 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-2-(5-fluoro-2,4-dinitroanilino)propanoyl]amino]-3-methylpentanedioic acid |
InChI |
InChI=1S/C15H17FN4O9/c1-6(3-12(21)22)13(15(24)25)18-14(23)7(2)17-9-4-8(16)10(19(26)27)5-11(9)20(28)29/h4-7,13,17H,3H2,1-2H3,(H,18,23)(H,21,22)(H,24,25)/t6-,7+,13+/m1/s1 |
Clave InChI |
FZWOMZRMWKKVQX-HHSDFAELSA-N |
SMILES isomérico |
C[C@H](CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
SMILES canónico |
CC(CC(=O)O)C(C(=O)O)NC(=O)C(C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)

![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]-](/img/structure/B14185272.png)
![1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one](/img/structure/B14185278.png)
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile](/img/structure/B14185279.png)




![5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid](/img/structure/B14185301.png)

![2-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185308.png)
![9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B14185328.png)
![Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14185331.png)
